7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one
Description
Properties
IUPAC Name |
7-bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-2-7-4-11-9(13)8-3-6(10)5-12(7)8/h3,5,7H,2,4H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUSBWFRCWCFFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNC(=O)C2=CC(=CN12)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one can be achieved through several synthetic routes. One common method involves the following steps :
Cross-coupling of pyrrole ring with acyl (bromo)acetylenes: This step is performed in solid alumina at room temperature, creating 2-(acylethynyl)pyrroles.
Addition of propargylamine: The obtained acetylenes react with propargylamine to form N-propargylenaminones.
Intramolecular cyclization: This step, catalyzed by Cs2CO3/DMSO, leads to the formation of the desired pyrrolopyrazine compound.
Chemical Reactions Analysis
7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, including:
Organic Materials: It is used in the synthesis of organic materials with specific electronic properties.
Natural Products: Pyrrolopyrazine derivatives have been isolated from various natural sources, including plants, microbes, soil, and marine life.
Mechanism of Action
The exact mechanism of action of 7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is not well understood. it is believed to interact with various molecular targets and pathways, contributing to its biological activities. Further research is needed to elucidate the specific mechanisms involved .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The pyrrolo[1,2-a]pyrazin-1-one core allows for diverse substitutions at positions 4 and 7, which critically influence reactivity, solubility, and biological activity. Key analogs include:
Table 1: Structural Comparison of Selected Analogs
Key Observations:
Positional Isomerism (Br at 6 vs. 7): Bromine at position 7 (target compound) vs. 6 (compound 3.71) alters electronic distribution. 6-Bromo analogs (e.g., CAS 1374684-64-6 ) are reported in synthetic libraries but lack explicit bioactivity data.
Substituent Bulk and Hydrophobicity :
- The 4-ethyl group in the target compound balances lipophilicity (logP ~2.1 estimated) and steric bulk, contrasting with bulkier 4-phenyl () or 4-vinyl/benzyl groups (compound 3.71) .
- Natural product Mukanadin C (4-OH) exhibits polar character, likely reducing membrane permeability compared to the ethyl-substituted target compound .
Synthetic Accessibility: The target compound may be synthesized via metal-catalyzed allylic alkylation (analogous to compound 3.71 ) or solid-phase methods (as in ). 4-Phenyl derivatives are synthesized via Beckmann rearrangement of imino salts, highlighting divergent synthetic pathways for different substituents .
Physicochemical and Spectroscopic Data
Table 2: Comparative Physicochemical Properties
Biological Activity
7-Bromo-4-ethyl-3,4-dihydro-2H-pyrrolo[1,2-a]pyrazin-1-one is a nitrogen-containing heterocyclic compound belonging to the pyrrolopyrazine family. This class of compounds is recognized for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, and antitumor properties. The unique structural features of this compound suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
The molecular formula of this compound is , with a molecular weight of 255.11 g/mol. Its structure consists of a pyrrole ring fused with a pyrazine ring, which is characteristic of many biologically active compounds in this class.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₁BrN₂O |
| Molecular Weight | 255.11 g/mol |
| CAS Number | 2377031-78-0 |
The biological activity of this compound is attributed to its ability to interact with various biochemical pathways. Compounds within the pyrrolopyrazine class typically exhibit:
Antimicrobial Activity: Studies have shown that derivatives can inhibit the growth of bacteria and fungi by disrupting cell wall synthesis or function.
Anti-inflammatory Effects: These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase.
Antitumor Properties: Some pyrrolopyrazines have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of cell cycle progression.
Research Findings
Recent studies have highlighted the potential applications and mechanisms of action for this compound:
- Antimicrobial Activity: A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of standard antibiotics .
- Antitumor Effects: In vitro assays indicated that this compound effectively inhibited the proliferation of various cancer cell lines. The compound induced apoptosis in these cells as evidenced by increased caspase activity and DNA fragmentation .
- Anti-inflammatory Properties: Research has shown that this compound can reduce the production of inflammatory mediators like TNF-alpha and IL-6 in macrophage models, suggesting its potential use in treating inflammatory diseases .
Case Studies
Case Study 1: Antimicrobial Efficacy
A recent investigation tested the antimicrobial efficacy of several pyrrolopyrazine derivatives including this compound against common pathogens. The results indicated a strong correlation between structural modifications and biological activity.
Case Study 2: Cancer Cell Line Study
In a study involving human breast cancer cell lines (MCF7), treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell growth. Flow cytometry analysis confirmed that treated cells exhibited increased apoptosis rates compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
